3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide
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Overview
Description
3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide is a complex organic compound that features a benzene ring substituted with methoxy groups and a sulfonamide group. The presence of the thiazole ring adds to its chemical diversity, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the benzene ring substituted with methoxy groups. The sulfonamide group can be introduced through sulfonation followed by amination. The thiazole ring is then attached via a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the sulfonamide group can produce an amine.
Scientific Research Applications
3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for its antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfonamide group can mimic natural substrates, leading to competitive inhibition. These interactions disrupt normal cellular processes, which can be harnessed for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide
- 3,4-dimethoxy-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide
Uniqueness
3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide is unique due to the specific arrangement of its functional groups. The combination of methoxy groups, sulfonamide, and thiazole ring provides a distinct set of chemical properties and biological activities that are not found in other similar compounds.
Properties
IUPAC Name |
3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S2/c1-9-15-10(8-20-9)7-14-21(16,17)11-4-5-12(18-2)13(6-11)19-3/h4-6,8,14H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYLSDYMLWSWLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49649805 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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